molecular formula C22H25NO3 B1599976 (+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate CAS No. 24140-30-5

(+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate

Cat. No. B1599976
CAS RN: 24140-30-5
M. Wt: 351.4 g/mol
InChI Key: FKZXVOQEYXOXAD-VPCHJHAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-2-Methylbutyl-4-methoxybenzyladine-4’-aminocyannate is a chemical compound with a complex structure. Unfortunately, I don’t have specific information about its description beyond its chemical formula.



Synthesis Analysis

The synthesis of this compound involves the combination of specific precursor molecules through chemical reactions. However, without access to detailed literature or specific synthetic procedures, I cannot provide a step-by-step synthesis analysis.



Molecular Structure Analysis

The molecular structure of (+)-2-Methylbutyl-4-methoxybenzyladine-4’-aminocyannate determines its properties and behavior. Analyzing its connectivity, functional groups, and stereochemistry would require detailed computational modeling or experimental techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

Understanding the reactivity of this compound involves investigating its behavior in various chemical reactions. Unfortunately, I don’t have specific data on its reactions or kinetics.



Physical And Chemical Properties Analysis

Analyzing the physical and chemical properties of (+)-2-Methylbutyl-4-methoxybenzyladine-4’-aminocyannate would involve assessing its solubility, melting point, boiling point, stability, and other relevant characteristics. Unfortunately, I don’t have specific data on these properties.


Scientific Research Applications

Photodynamic Therapy Potential

  • Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of new zinc phthalocyanine derivatives with Schiff base groups, highlighting their potential as Type II photosensitizers in photodynamic therapy for cancer treatment, due to their remarkable fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Solid-Phase Peptide Synthesis

  • Thennarasu and Liu (2010) demonstrated the use of 2-methoxy-4-methylsulfinylbenzyl alcohol derivatives as a safety-catch protecting group and linker for solid-phase peptide synthesis, highlighting their stability and ease of removal under specific conditions (Thennarasu & Liu, 2010).

Amino Acid Derivative Applications

  • Guo et al. (2015) isolated new 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata, revealing their potential in the development of natural products with therapeutic applications (Guo et al., 2015).

DNA Bis-intercalating Agents Synthesis

  • Moloney, Kelly, and Mack (2001) investigated methods for synthesizing N1, N8-bis(9-acridinyl)-N4-(4-hydroxybenzyl)-spermidine, which could be useful in the development of tyrosine-based bis acridine compounds for research purposes (Moloney, Kelly, & Mack, 2001).

Lipase and α-Glucosidase Inhibition

  • Bekircan, Ülker, and Menteşe (2015) synthesized novel heterocyclic compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and tested them for their potential as lipase and α-glucosidase inhibitors, showing promising activity (Bekircan, Ülker, & Menteşe, 2015).

Safety And Hazards

Regarding safety and hazards, it’s essential to consider potential risks associated with handling or exposure to this compound. However, without specific information, I cannot provide a comprehensive safety assessment.


Future Directions

As for future directions, research on (+)-2-Methylbutyl-4-methoxybenzyladine-4’-aminocyannate could explore its applications, optimization, and potential modifications. Investigating its biological activity, environmental impact, and scalability would be crucial.


Please note that the lack of specific details limits the depth of analysis. For a comprehensive understanding, referring to relevant scientific literature and conducting experimental studies would be necessary.


properties

IUPAC Name

[(2S)-2-methylbutyl] (E)-3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-4-17(2)16-26-22(24)14-9-18-5-10-20(11-6-18)23-15-19-7-12-21(25-3)13-8-19/h5-15,17H,4,16H2,1-3H3/b14-9+,23-15?/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZXVOQEYXOXAD-VPCHJHAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)COC(=O)/C=C/C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Record name (+)-2-METHYLBUTYL-4-METHOXYBENZILIDINE-4'-AMINOCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4025581
Record name (+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

(+)-2-methylbutyl-4-methoxybenzilidine-4'-aminocinnamate is a light yellow powder. (NTP, 1992)
Record name (+)-2-METHYLBUTYL-4-METHOXYBENZILIDINE-4'-AMINOCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name (+)-2-METHYLBUTYL-4-METHOXYBENZILIDINE-4'-AMINOCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

(+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate

CAS RN

24140-30-5
Record name (+)-2-METHYLBUTYL-4-METHOXYBENZILIDINE-4'-AMINOCINNAMATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20629
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Methylbutyl p-((p-methoxybenzylidene)amino)cinnamate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024140305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-[4-[(E)-[(4-methoxyphenyl)methylene]amino]phenyl]-, (2S)-2-methylbutyl ester, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLBUTYL P-((P-METHOXYBENZYLIDENE)AMINO)CINNAMATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLI25L3F5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate
Reactant of Route 2
(+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.